![molecular formula C19H20N2O5 B5523133 ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

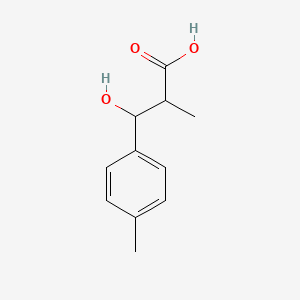

Synthesis Analysis

The synthesis of derivatives related to ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate involves multiple steps, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These processes result in the formation of various derivatives with potential for hypolipidemic activity and other chemical properties. For example, a synthesis process involving the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature has been reported (Mohamed, 2014).

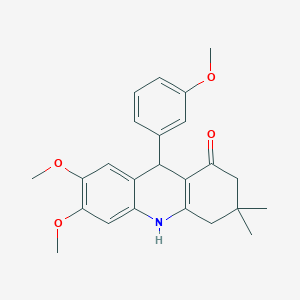

Molecular Structure Analysis

The molecular structure of ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate derivatives, as revealed through crystal structure analysis, shows that carbon and oxygen atoms in the molecule are nearly coplanar, with molecules stacking to form a column arrangement due to C-H···π interactions. This arrangement contributes to the compound's stability and reactivity (Baolin et al., 2007).

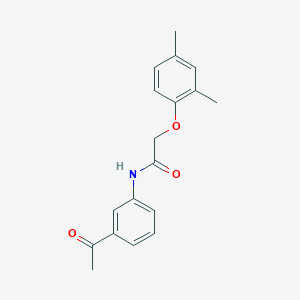

Chemical Reactions and Properties

The chemical reactions of ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate derivatives involve interactions with various reagents, leading to the formation of products with significant biological activities. For instance, reactions with phenyl chloroformate or methyl chloroformate yield compounds with cholesterol-lowering activity (Baggaley et al., 1977).

Aplicaciones Científicas De Investigación

Antioxidative and Antimicrobial Activities

Research on phenolic compounds, which share structural similarities with the compound , indicates significant antioxidative and antimicrobial properties. For example, studies on ethyl acetate extracts from various natural sources have identified phenolic compounds with notable antioxidant activities, demonstrating their potential in combating oxidative stress and supporting antimicrobial applications. Such compounds are isolated from sources like walnut kernels and avocado, highlighting their natural abundance and applicability in enhancing food preservation and medicinal formulations due to their antioxidative and antimicrobial characteristics (Zijia Zhang et al., 2009; J. Rodríguez-Carpena et al., 2011).

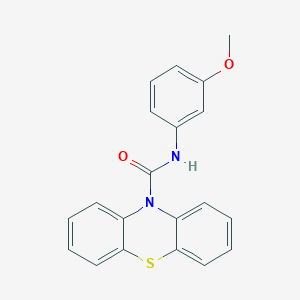

Enzyme Inhibition and Anticancer Properties

Compounds with phenolic structures have been investigated for their enzyme inhibitory and anticancer properties. The inhibition of enzymes like acetylcholinesterase, which is relevant in conditions such as Alzheimer's disease, and the induction of apoptosis in cancer cell lines, showcase the therapeutic potential of phenolic compounds. These findings suggest avenues for developing new treatments based on the modulation of biological pathways through enzyme inhibition and apoptosis induction in cancerous cells (D. Szwajgier, 2013; M. Lay et al., 2014).

Synthesis and Material Science Applications

The synthesis and application of compounds related to ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate in material science, including the development of new catalysts and metallomesogens, highlight the compound's versatility. These applications demonstrate how such compounds can be utilized in creating materials with specific properties, such as catalytic efficiency and thermal stability, further extending their utility beyond biological effects to include material synthesis and modification (M. Ghorbanloo & Ali Maleki Alamooti, 2017; V. N. Kovganko & N. N. Kovganko, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[2-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-3-25-18(22)13-26-17-7-5-4-6-15(17)12-20-21-19(23)14-8-10-16(24-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,21,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEABOZXYZWTBJ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)

![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)